molecular formula C13H10ClFO2 B6381309 2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% CAS No. 1261990-74-2

2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95%

Cat. No. B6381309
CAS RN: 1261990-74-2
M. Wt: 252.67 g/mol
InChI Key: FTXYJGPACUTVJR-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% (2C5FMPP) is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a white solid with a melting point of 62 °C and a boiling point of 134 °C. It is a monochlorinated phenol derivative and is a common starting material for the synthesis of various organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is widely used in scientific research due to its high purity and versatility. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of organic dyes and pigments, and in the synthesis of organic semiconductors.

Mechanism of Action

2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a white solid with a melting point of 62 °C and a boiling point of 134 °C. Its mechanism of action is based on its ability to react with other compounds to form new compounds. It is a monochlorinated phenol derivative and is a common starting material for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is not known to have any biochemical or physiological effects in humans or animals. However, it is considered to be a relatively mild irritant and should be handled with care. Inhalation of the compound can cause irritation of the respiratory tract and skin contact can cause irritation of the skin and eyes.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 62 °C and a boiling point of 134 °C. It has a high purity and is relatively inexpensive, making it an ideal starting material for the synthesis of various organic compounds. Additionally, it is a monochlorinated phenol derivative, making it an ideal starting material for the synthesis of various polymers and other materials. However, it is considered to be a relatively mild irritant and should be handled with care.

Future Directions

The use of 2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% in scientific research is expected to continue to expand in the future. It is anticipated that it will continue to be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is expected to be used in the synthesis of polymers and other materials, as well as in the synthesis of organic dyes and pigments. Furthermore, it is expected to be used in the synthesis of organic semiconductors and in the development of new materials. Finally, it is expected to be used in the development of new catalysts for chemical reactions.

Synthesis Methods

2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods, including a Friedel-Crafts acylation reaction, a nucleophilic substitution reaction, and a Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl halide in the presence of an acid catalyst. The nucleophilic substitution reaction involves the reaction of a nucleophile with an electrophilic compound. The Grignard reaction involves the reaction of an organomagnesium compound with an electrophile.

properties

IUPAC Name

2-chloro-5-(4-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-7-9(3-5-11(13)15)8-2-4-10(14)12(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXYJGPACUTVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685990
Record name 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol

CAS RN

1261990-74-2
Record name 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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